molecular formula C18H30O2 B1232164 Estrane-3,17-diol CAS No. 517-01-1

Estrane-3,17-diol

Cat. No.: B1232164
CAS No.: 517-01-1
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-BVVZXGIMSA-N
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Description

Estrane-3,17-diol is a steroid compound that belongs to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a significant compound in the field of biochemistry and pharmacology due to its role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estrane-3,17-diol can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from 17β-estradiol-3-methyl ether. This process includes the following steps :

    Mitsunobu Inversion: The 17β-alcohol undergoes inversion.

    Birch Reduction: The aromatic ring is reduced.

    Stereoselective Reduction: The 3-ketone is reduced via Noyori asymmetric transfer hydrogenation.

    Chemoenzymatic Purification: The final product is purified using chemoenzymatic methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Estrane-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Mechanism of Action

Estrane-3,17-diol exerts its effects by interacting with estrogen receptors in the body. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, modulating the transcription of target genes . This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health.

Comparison with Similar Compounds

Estrane-3,17-diol can be compared to other similar compounds such as:

This compound is unique due to its specific hydroxylation pattern and its role in various biological processes, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3R,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11?,12-,13+,14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKATSBSLLYTMH-BVVZXGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4[C@@H]3CC[C@H](C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965967
Record name Estrane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-01-1
Record name Estrane-3,17-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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